Cas no 1427380-47-9 (3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one)
![3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one structure](https://ja.kuujia.com/scimg/cas/1427380-47-9x500.png)
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one 化学的及び物理的性質
名前と識別子
-
- 3-propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one
- 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one
-
- インチ: 1S/C8H12N2O2/c1-2-7(11)10-3-5-6(4-10)9-8(5)12/h5-6H,2-4H2,1H3,(H,9,12)
- InChIKey: LDKYAEFLFNEOOS-UHFFFAOYSA-N
- ほほえんだ: C12C(NC1=O)CN(C(CC)=O)C2
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124663-0.25g |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 0.25g |
$1642.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2019-250MG |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 95% | 250MG |
¥ 3,128.00 | 2023-03-31 | |
Enamine | EN300-124663-5.0g |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 5g |
$5179.0 | 2023-06-08 | ||
Enamine | EN300-124663-500mg |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 500mg |
$1714.0 | 2023-10-02 | ||
Enamine | EN300-124663-1000mg |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 1000mg |
$1785.0 | 2023-10-02 | ||
Enamine | EN300-124663-5000mg |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 5000mg |
$5179.0 | 2023-10-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2019-500mg |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 95% | 500mg |
¥5214.0 | 2024-04-24 | |
Enamine | EN300-124663-250mg |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 250mg |
$1642.0 | 2023-10-02 | ||
Enamine | EN300-124663-50mg |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 50mg |
$1500.0 | 2023-10-02 | ||
Enamine | EN300-124663-0.05g |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
1427380-47-9 | 0.05g |
$1500.0 | 2023-06-08 |
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-oneに関する追加情報
Introduction to 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one (CAS No. 1427380-47-9)
3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one (CAS No. 1427380-47-9) is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its distinctive bicyclic framework and functional groups. This compound belongs to the class of azabicycloalkanes, which are known for their potential bioactivity and structural versatility. The presence of both an amide group and a ketone functionality in its molecular structure makes it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The bicyclo[3.2.0]heptane core of this molecule imparts rigidity and spatial constraints, which can be exploited to modulate binding interactions with biological targets. This structural motif has been extensively studied for its ability to mimic natural products and bioactive scaffolds, offering a rich scaffold for medicinal chemists to explore.
In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate nitrogen atoms into their structures. Nitrogen-containing heterocycles are prevalent in many biologically active molecules, including antibiotics, antivirals, and anticancer agents. The diazabicyclo[3.2.0]heptan-7-one scaffold represents an advanced structural motif that combines the advantages of both bicyclic systems and nitrogen-rich heterocycles, making it an attractive scaffold for designing novel therapeutic agents.
The amide group in 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one serves as a key pharmacophoric element that can participate in hydrogen bonding interactions with biological targets such as proteins and enzymes. This functionality is particularly valuable in drug design because it can enhance binding affinity and selectivity. Additionally, the ketone group provides another potential interaction site, allowing for further derivatization and optimization of the molecule's bioactivity.
Recent studies have highlighted the importance of propanoyl-substituted azabicycloalkanes in medicinal chemistry due to their potential pharmacological properties. The propanoyl moiety can influence the electronic properties of the molecule, thereby modulating its interactions with biological targets. Furthermore, the presence of this group can enhance metabolic stability, which is a critical factor in drug development.
The synthesis of 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one presents unique challenges due to its complex bicyclic structure. However, advances in synthetic methodologies have made it possible to access such molecules with increasing efficiency and yield. Modern techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating the construction of this scaffold.
One of the most compelling aspects of 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one is its potential as a building block for more complex drug candidates. By incorporating additional functional groups or exploring different substitution patterns, researchers can generate a diverse library of derivatives with tailored bioactivities. This flexibility makes it an invaluable tool for high-throughput screening and structure-activity relationship (SAR) studies.
In the context of current pharmaceutical research, there is growing interest in developing small-molecule inhibitors that target enzyme families involved in cancer progression and inflammation. The unique structural features of 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one make it a promising candidate for inhibiting key enzymes such as kinases and proteases. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against several targets relevant to these diseases.
The azabicyclo[3.2.0]heptane scaffold has also been explored for its potential applications in material science and polymer chemistry due to its ability to impart specific mechanical properties to materials derived from it. However, the primary focus remains on its pharmaceutical applications, where its structural features offer unique opportunities for drug design.
Future research directions involving 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one may include exploring its interactions with biological targets at the molecular level using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies will provide critical insights into how this compound binds to its targets and how its structure can be optimized for improved bioactivity.
Additionally, computational modeling approaches such as molecular dynamics simulations and quantum mechanical calculations will play a crucial role in understanding the electronic properties of this molecule and predicting its behavior in different environments.
In conclusion, 3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one (CAS No. 1427380- 47- 9) represents a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups, bioactive scaffolds, and synthetic accessibility makes it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of novel therapeutic agents.
1427380-47-9 (3-propanoyl-3,6-diazabicyclo[3.2.0]heptan-7-one) 関連製品
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 2228347-04-2(4-(hydrazinylmethyl)-2-methoxy-6-nitrophenol)
- 2287301-40-8([3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)
- 2665661-13-0(2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride)
